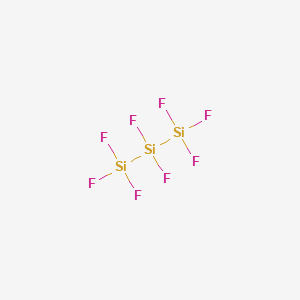
Carbethoxymethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbethoxymethyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. Acrylates are known for their versatility and are widely used in various industrial applications due to their ability to form polymers. This compound, in particular, is valued for its reactivity and potential in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbethoxymethyl acrylate can be synthesized through the esterification of acrylic acid with carbethoxymethyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and higher yields. For example, the reaction of acrylic acid with carbethoxymethyl alcohol can be carried out in a tubular reactor with triethylamine as a catalyst, resulting in high conversion rates and minimal side products .
Analyse Chemischer Reaktionen
Types of Reactions
Carbethoxymethyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound makes it highly reactive towards radical polymerization, leading to the formation of polymers.
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the compound.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield acrylic acid and carbethoxymethyl alcohol.
Common Reagents and Conditions
Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.
Esterification: Sulfuric acid or p-toluenesulfonic acid can be used as catalysts for esterification reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis of this compound.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of poly(this compound), which has applications in coatings and adhesives.
Acrylic Acid and Carbethoxymethyl Alcohol: Hydrolysis of the compound yields these two products, which can be further utilized in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Carbethoxymethyl acrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbethoxymethyl acrylate primarily involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form radicals under the influence of initiators. These radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for further chemical modifications, enhancing its versatility in various applications .
Vergleich Mit ähnlichen Verbindungen
Carbethoxymethyl acrylate can be compared with other acrylates, such as:
Methyl Acrylate: Similar in structure but with a methyl group instead of a carbethoxymethyl group. It is less reactive and has different polymerization properties.
Ethyl Acrylate: Contains an ethyl group and is used in similar applications but has different mechanical properties.
Butyl Acrylate: Known for its flexibility and is used in applications requiring softer polymers.
This compound stands out due to its unique combination of reactivity and versatility, making it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
21045-68-1 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl) prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-6(8)11-5-7(9)10-4-2/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
CGGLGGHHEKSTQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




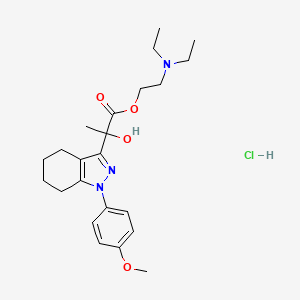
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

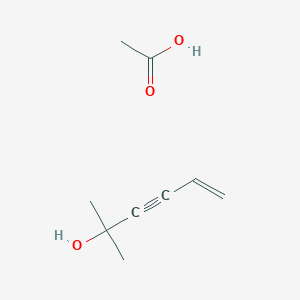
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
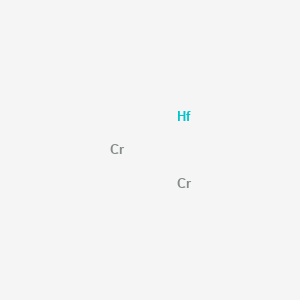
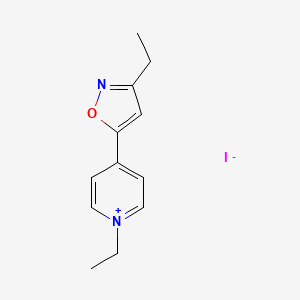
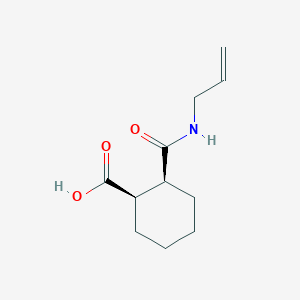
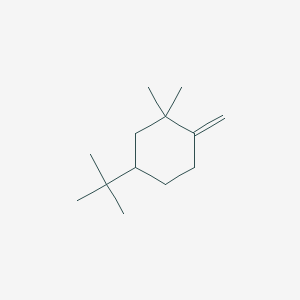

![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
